1-Benzyl-1H-benzimidazole

Vue d'ensemble

Description

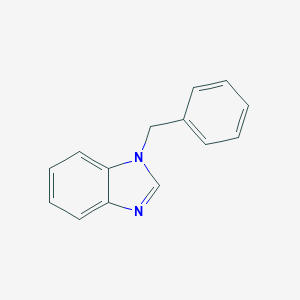

1-Benzyl-1H-benzimidazole is a heterocyclic aromatic organic compound. It consists of a benzimidazole core structure with a benzyl group attached to the nitrogen atom at the first position. Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Mécanisme D'action

Target of Action

1-Benzyl-1H-benzimidazole, also known as 1-benzylbenzimidazole, has been identified as a potential anticancer agent . It has been found to selectively inhibit tumor growth and has shown significant growth inhibition against breast cancer (MCF-7) cells . The compound’s primary targets are likely to be involved in the cell cycle, particularly the G2/M phase .

Mode of Action

The mode of action of this compound involves its interaction with its targets, leading to changes in the cell cycle. It has been found to selectively arrest tumor growth at the G2/M phase . This suggests that the compound interacts with its targets to inhibit cell division, thereby preventing the proliferation of cancer cells.

Biochemical Pathways

It is known that benzimidazole derivatives have wide anticancer potentials with versatile mechanisms to inhibit tumor progression . The compound’s effects on these pathways lead to downstream effects such as the inhibition of tumor growth .

Pharmacokinetics

Benzimidazole derivatives are known for their outstanding bioavailability, safety, and stability profiles , suggesting that this compound may have similar properties.

Result of Action

The result of the action of this compound is the inhibition of tumor growth . This is achieved through its interaction with its targets and its effects on the cell cycle, particularly the G2/M phase . The compound has shown significant growth inhibition against breast cancer (MCF-7) cells .

Analyse Biochimique

Biochemical Properties

1-Benzyl-1H-benzimidazole plays a role in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, often acting as an inhibitor or activator . The exact nature of these interactions depends on the specific biomolecules involved and can be influenced by the presence of different substituent groups on the benzimidazole ring .

Cellular Effects

This compound has been shown to have effects on various types of cells and cellular processes. It can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, certain derivatives of this compound have demonstrated anticancer activity against various cancer cell lines .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions at the molecular level. It can bind to biomolecules, inhibit or activate enzymes, and induce changes in gene expression . The exact mechanism can vary depending on the specific derivative of this compound and the biological system in which it is acting.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. Some studies have observed threshold effects, as well as toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways. It can interact with enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It can interact with transporters or binding proteins, and these interactions can influence its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound can affect its activity or function. It may be directed to specific compartments or organelles by targeting signals or post-translational modifications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-Benzyl-1H-benzimidazole can be synthesized through various methods. One common approach involves the condensation of o-phenylenediamine with benzaldehyde in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions, yielding the desired product after purification .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Solvent selection and purification techniques are crucial to ensure the quality of the final product .

Analyse Des Réactions Chimiques

Types of Reactions: 1-Benzyl-1H-benzimidazole undergoes various chemical reactions, including:

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Substitution: Alkyl halides, amines, thiols; reactions are conducted in polar solvents such as dimethylformamide or acetonitrile.

Major Products Formed:

- Oxidation products include benzimidazole derivatives with hydroxyl, carbonyl, or carboxyl groups .

- Reduction products are typically benzimidazole derivatives with reduced functional groups, such as amines or alcohols .

- Substitution reactions yield a variety of benzimidazole derivatives with different substituents on the benzyl group .

Applications De Recherche Scientifique

1-Benzyl-1H-benzimidazole has numerous applications in scientific research:

Comparaison Avec Des Composés Similaires

1-Benzyl-1H-benzimidazole can be compared with other benzimidazole derivatives:

Similar Compounds: Benzimidazole, 2-phenylbenzimidazole, 5,6-dimethylbenzimidazole.

Uniqueness: The presence of the benzyl group at the first position of the benzimidazole ring imparts unique chemical and biological properties to this compound.

Activité Biologique

1-Benzyl-1H-benzimidazole is a compound that has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, including anticancer, antimicrobial, and antiparasitic effects, supported by research findings and case studies.

Overview of this compound

This compound belongs to the benzimidazole class of compounds, known for their broad-spectrum biological activities. The structure consists of a benzimidazole ring substituted with a benzyl group at the nitrogen atom. This modification enhances its lipophilicity, potentially increasing its biological efficacy.

Anticancer Activity

Numerous studies have demonstrated the anticancer potential of this compound derivatives. For example, a study reported the synthesis of various derivatives, identifying compound 6g as particularly potent against MCF-7 breast cancer cells with an IC50 of 7.01 ± 0.20 µM. This compound induced apoptosis through mitochondrial membrane potential changes and reactive oxygen species (ROS) accumulation, confirming its role in cell death pathways .

Table 1: Anticancer Activity of this compound Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 6g | MCF-7 | 7.01 ± 0.20 | Induction of apoptosis via ROS and ΔΨm |

| 2g | MDA-MB-231 | 16.38 | Apoptosis induction and cell cycle arrest |

| 2d | MDA-MB-231 | 29.39 | Apoptosis induction |

Antimicrobial Activity

The antimicrobial properties of this compound derivatives have also been extensively studied. These compounds exhibit significant activity against various bacterial strains, including Staphylococcus aureus and Streptococcus faecalis. For instance, derivative 2g showed minimal inhibitory concentrations (MIC) of 8 µg/mL against these pathogens, outperforming traditional antibiotics like amikacin .

Table 2: Antimicrobial Activity of Selected Derivatives

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| 2g | Staphylococcus aureus | 8 |

| 2g | Streptococcus faecalis | 4 |

| 1b | Candida albicans | 64 |

Antiparasitic Activity

Research has also highlighted the antiparasitic potential of benzimidazole derivatives, particularly against gastrointestinal parasites. A study indicated that fluorinated derivatives of benzimidazole exhibited enhanced activity against Taenia crassiceps, a model for cysticercosis treatment. The modifications led to increased bioavailability and reduced mobility of the cysticerci at lower concentrations compared to traditional treatments like albendazole .

Case Study: Efficacy Against Taenia crassiceps

In a comparative study, various derivatives were tested for their ability to affect the mobility and integrity of Taenia crassiceps cysticerci. The results showed that compounds with N-benzyl substitutions significantly affected parasite mobility after just 24 hours, indicating their potential as new therapeutic agents .

Structure-Activity Relationship (SAR)

The biological activity of benzimidazoles is often linked to their structural features. Research indicates that lipophilicity and specific substituents on the benzimidazole core play crucial roles in enhancing pharmacological effects. For example, increasing the length of alkyl chains on the nitrogen atom generally correlates with improved anticancer activity .

Propriétés

IUPAC Name |

1-benzylbenzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2/c1-2-6-12(7-3-1)10-16-11-15-13-8-4-5-9-14(13)16/h1-9,11H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNEIJGDSFRHGMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=NC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60340297 | |

| Record name | 1-Benzyl-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60340297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4981-92-4 | |

| Record name | 1-Benzyl-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60340297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.